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molecular formula C4H4Na2O5 B3421789 Sodium malate CAS No. 22798-10-3

Sodium malate

Cat. No. B3421789
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854059

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+:14].[Na+:14].[C:5]([O-:7])(=[O:6])[CH:3]([CH2:8][C:9]([O-:11])=[O:10])[OH:4].[Na+:14].[Na+:14] |f:0.1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
10
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05854059

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+:14].[Na+:14].[C:5]([O-:7])(=[O:6])[CH:3]([CH2:8][C:9]([O-:11])=[O:10])[OH:4].[Na+:14].[Na+:14] |f:0.1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
10
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05854059

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+:14].[Na+:14].[C:5]([O-:7])(=[O:6])[CH:3]([CH2:8][C:9]([O-:11])=[O:10])[OH:4].[Na+:14].[Na+:14] |f:0.1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
10
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05854059

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+:14].[Na+:14].[C:5]([O-:7])(=[O:6])[CH:3]([CH2:8][C:9]([O-:11])=[O:10])[OH:4].[Na+:14].[Na+:14] |f:0.1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
10
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05854059

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Na+:14].[Na+:14].[Na+:14].[C:5]([O-:7])(=[O:6])[CH:3]([CH2:8][C:9]([O-:11])=[O:10])[OH:4].[Na+:14].[Na+:14] |f:0.1.2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
10
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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